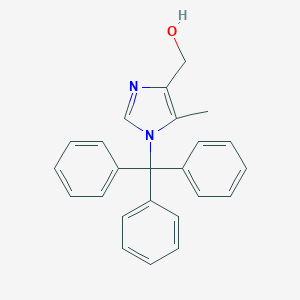

(5-Methyl-1-Tritylimidazol-4-yl)Methanol

Cat. No. B175492

Key on ui cas rn:

106147-84-6

M. Wt: 354.4 g/mol

InChI Key: CVSNQZVXFMLQBI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04814343

Procedure details

230 ml (1.659 mole) of triethylamine are added in the course of 15 minutes to a solution of 100 g (0.673 mole) of 5-methyl-1H-imidazole-4-methanol in 1.5 liter of dimethylformamide maintained between 10° and 14° C. Subsequently, a solution containing 192 g (0.69 mole) of triphenylmethyl chloride in 2 liters of dimethylformamide is introduced between 8° and 11° C. The reaction mixture is stirred for 2 hours and then poured on 14 liters of ice. Stirring is continued for 1 hour, whereafter the precipitate obtained is filtered off, washed with 6 liters of water and dried. This precipitate is then again taken up in 4 liters of boiling ethanol and the insoluble material is separated by hot filtration. Thus, a first crop (19 g; M.P.: 255°-260° C.) of the desired product is recovered. The alcoholic filtrate is filtered hot on Norit, then concentrated and cooled while stirring. A second crop of the desired product crystallizes. It is filtered off, the yield being 28.3 g; M.P.: 255°-262° C. Finally, the filtrate is distilled under reduced pressure and the residue obtained is dissolved in 1 liter of a 95:5 v/v dichloromethane-methanol mixture and the solution obtained is purified by passage through a column of 1.8 kg of silica (0.2-0.5 mm) (eluent: a 80:20 v/v dichloromethane-methanol mixture). A further 72.1 g of the desired product are thus recovered. In total, 119.4 g are recovered containing practically only one of the two possible isomers in the 4- and 5-positions, namely, the 5-methyl-1-triphenylmethyl-1H-imidazole-4-methanol. The yield is 50.1% of theory. The product obtained is used as such in the following step.

[Compound]

Name

ice

Quantity

14 L

Type

reactant

Reaction Step Three

Name

dichloromethane methanol

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Four

Yield

50.1%

Identifiers

|

REACTION_CXSMILES

|

C(N(CC)CC)C.[CH3:8][C:9]1[NH:13][CH:12]=[N:11][C:10]=1[CH2:14][OH:15].[C:16]1([C:22](Cl)([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CN(C)C=O.ClCCl.CO>[CH3:8][C:9]1[N:13]([C:22]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)([C:29]2[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=2)[C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH:12]=[N:11][C:10]=1[CH2:14][OH:15] |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

230 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(N=CN1)CO

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

192 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl

|

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Three

[Compound]

|

Name

|

ice

|

|

Quantity

|

14 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

dichloromethane methanol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl.CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture is stirred for 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained between 10° and 14° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is introduced between 8° and 11° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

is continued for 1 hour, whereafter the precipitate

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 6 liters of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the insoluble material is separated by hot filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thus, a first crop (19 g; M.P.: 255°-260° C.) of the desired product is recovered

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The alcoholic filtrate is filtered hot on Norit

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A second crop of the desired product crystallizes

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

It is filtered off

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Finally, the filtrate is distilled under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is purified by passage through a column of 1.8 kg of silica (0.2-0.5 mm) (eluent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A further 72.1 g of the desired product are thus recovered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In total, 119.4 g are recovered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing practically only one of the two possible isomers in the 4- and 5-positions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product obtained

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1=C(N=CN1C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 50.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |